Chemical structure and stereochemistry of (2R)-2-(dimethylamino)butanoic acid
Chemical structure and stereochemistry of (2R)-2-(dimethylamino)butanoic acid
[1][2]
Executive Summary
(2R)-2-(dimethylamino)butanoic acid is the
Chemical Structure and Stereochemistry[4]
Nomenclature and Identification[5]
-
IUPAC Name: (2R)-2-(dimethylamino)butanoic acid[1]
-
Common Names:
-Dimethyl-D-2-aminobutyric acid; -Dimethyl-D-Abu[1] -
Molecular Formula:
-
Parent Compound CAS (D-Abu): 2623-91-8 (Reference for stereochemical origin)[1]
Stereochemical Assignment (Cahn-Ingold-Prelog)
The (2R) configuration is determined by the priority of substituents attached to the chiral
-
Priority 1:
(Nitrogen, Atomic Number 7)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Priority 2:
(Carbon bonded to O, O, O via phantom atoms)[2] -
Priority 3:
(Ethyl group, Carbon bonded to C, H, H)[2] -
Priority 4:
(Hydrogen, Atomic Number 1)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Determination: With the lowest priority group (H) oriented away from the viewer, the sequence
Stereochemical Visualization
The following diagram illustrates the priority assignment logic validating the (R)-enantiomer.
Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for (2R)-2-(dimethylamino)butanoic acid.[1]
Physicochemical Properties[2][3][6][7]
The
| Property | Value / Description | Note |
| Physical State | Crystalline Solid (Zwitterionic) or Oil (Free base) | Hygroscopic as HCl salt.[1] |
| Solubility | High in | Lipophilicity is increased vs. D-Abu. |
| pKa ( | ~2.2 - 2.4 | Comparable to standard amino acids.[1] |
| pKa ( | ~8.0 - 8.5 | Lower than primary amines (~9.[1]6) due to steric bulk and solvation changes. |
| Isoelectric Point (pI) | ~5.2 - 5.5 | Shifted toward acidic range compared to D-Abu (pI ~6.0).[1] |
Synthesis Protocol: Reductive Amination
To synthesize (2R)-2-(dimethylamino)butanoic acid while preserving the stereochemical integrity of the
Reagents and Materials
-
Starting Material: D-2-Aminobutyric acid (D-Abu), >99% ee.[1]
-
Alkylating Agent: Formaldehyde (37% aq. solution).
-
Reducing Agent: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ). -
Solvent: Methanol (
) or Acetonitrile/Water.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Catalyst: Acetic acid (to maintain pH ~5-6).[1]
Step-by-Step Methodology
-
Solubilization: Dissolve D-2-aminobutyric acid (10 mmol) in
(50 mL). Add acetic acid (1 mL) to adjust pH to approximately 5–6. -
Imine Formation: Add Formaldehyde (37% aq., 25 mmol, 2.5 equiv) dropwise.[2] Stir at room temperature for 30 minutes to allow Schiff base formation.
-
Reduction: Cool the solution to 0°C. Add
(25 mmol, 2.5 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show loss of primary amine; Dragendorff’s reagent detects tertiary amine).
-
Quenching: Quench with 1N
to decompose excess hydride. -
Purification:
-
Concentrate in vacuo.
-
Load residue onto a cation-exchange resin (Dowex 50W).
-
Wash with water (removes neutral impurities/excess formaldehyde).
-
Elute product with 2M
or Pyridine/Water.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Isolation: Lyophilize the eluate to obtain the white solid product.
Synthesis Workflow Diagram
Figure 2: Reductive amination workflow ensuring stereochemical retention.
Analytical Characterization
To validate the synthesis and ensure the "Trustworthiness" pillar of E-E-A-T, the following analytical signatures must be confirmed.
Proton NMR ( -NMR)
-
Solvent:
or . -
Key Signal: A strong singlet integrating to 6H around
2.8 – 2.9 ppm . This confirms thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -dimethyl group.[2] -
-Proton: A triplet or dd aroundngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 3.4 – 3.6 ppm (shifted downfield from parent amine).[1] -
Ethyl Group: Multiplets for
(~1.8 ppm) and triplet forngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> (~1.0 ppm).[1]
Enantiomeric Excess (ee) Determination
Since the starting material is chiral, verifying lack of racemization is critical.[2]
-
Method: Chiral HPLC.
-
Column: Chirex 3126 (D-Penicillamine) or Crownpak CR(+).
-
Mobile Phase: Aqueous
(pH 1.5–2.0).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Detection: UV at 210 nm (low sensitivity) or ELSD/CAD.
-
Acceptance Criteria: >98% ee (no significant peak for the S-enantiomer).
Applications in Drug Development
Peptidomimetics and Stability
Incorporating (2R)-2-(dimethylamino)butanoic acid into peptide backbones serves two primary functions:
-
Proteolytic Resistance: The
-methylation prevents the formation of the transition state required by many proteases (like chymotrypsin) to cleave the peptide bond.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Conformational Constraint: The steric bulk of the two methyl groups restricts the
(phi) and (psi) torsion angles, locking the peptide into specific conformations (often favoring turn structures) that can increase receptor affinity.
"Unnatural" Biological Probes
As a D-amino acid derivative, this molecule is "invisible" to many endogenous L-specific enzymes, making it an excellent tool for designing metabolically stable tracers or therapeutic agents with prolonged half-lives.[1][2]
References
-
Synthesis of N-Methylated Amino Acids: Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004).[2] Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(11), 5823–5846.[2] [Link]
-
Reductive Amination Methodology: Genton, A., et al. (2025).[2] Advances in Peptidomimetics for Next-Generation Therapeutics. Chemical Reviews. [Link]
-
Stereochemical Rules (CIP System): Master Organic Chemistry. (2016).[4] Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]
-
Properties of Amino Acid Derivatives: National Center for Biotechnology Information. (2026).[4][3][5][6] PubChem Compound Summary for CID 12571756, (2R)-2-(Methylamino)butanoic acid (Related mono-methyl derivative data). [Link]
Sources
- 1. dl-2-Aminobutyric acid [webbook.nist.gov]
- 2. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]
- 3. chemeo.com [chemeo.com]
- 4. (2R)-2,3-dimethylbutanoic acid | C6H12O2 | CID 16126808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
